4-Iodo-1H-indol-6-ol

Vue d'ensemble

Description

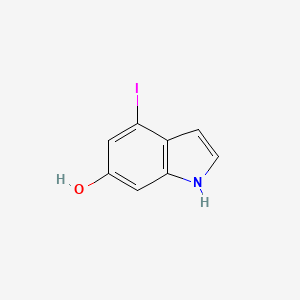

4-Iodo-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of an iodine atom at the 4-position and a hydroxyl group at the 6-position of the indole ring makes this compound a unique compound with specific chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-indol-6-ol typically involves the iodination of 1H-indol-6-ol. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Reduction Reactions

The iodine atom at the 4-position undergoes reductive dehalogenation under catalytic hydrogenation conditions. For example:

-

Hydrogenation with Pd/C : Exposure to hydrogen gas in the presence of 10% Pd/C in ethanol removes the iodine atom, yielding 1H-indol-6-ol as the primary product . This reaction parallels methodologies used in the reduction of nitroindoles to aminoindoles .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Reductive deiodination | H₂, 10% Pd/C, EtOH, RT | 1H-indol-6-ol |

Cyclization Reactions

The iodine atom facilitates intramolecular cyclization under iodophilic conditions. For instance:

-

Iodo-cycloisomerization : In ethyl acetate with molecular iodine, 4-Iodo-1H-indol-6-ol undergoes cyclization to form 3-iodocarbazole derivatives via a 1,2-alkyl migration mechanism . This reaction is analogous to the cycloisomerization of aryl(indol-3-yl)methane-tethered alkynols .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Carbazole formation | I₂ (1.2 equiv), EtOAc, RT | 3-Iodo-9H-carbazol-6-ol |

Nucleophilic Substitution

The iodine substituent is susceptible to nucleophilic displacement under basic conditions:

-

Amination : Reaction with sodium azide in dimethylformamide (DMF) at elevated temperatures replaces iodine with an azide group, forming 4-azido-1H-indol-6-ol .

-

Thiolation : Treatment with thiourea in ethanol under reflux yields 4-mercapto-1H-indol-6-ol .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Azide substitution | NaN₃, CuI, DMF, 80°C | 4-Azido-1H-indol-6-ol | |

| Thiol substitution | Thiourea, NaOH, EtOH, reflux | 4-Mercapto-1H-indol-6-ol |

Oxidation Reactions

The hydroxyl group at the 6-position can be oxidized to a carbonyl group:

-

Ketone formation : Oxidation with chromium trioxide (CrO₃) in acidic media converts the hydroxyl group to a ketone, yielding 4-iodo-1H-indole-6-one . Similar oxidation pathways are observed in tetrahydroindolones .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Hydroxyl oxidation | CrO₃, H₂SO₄, 0°C | 4-Iodo-1H-indole-6-one |

Cross-Coupling Reactions

While not explicitly documented for this compound, iodine’s role as a directing group in metal-catalyzed couplings suggests potential for:

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids could replace iodine with aryl groups, enabling access to 4-aryl-1H-indol-6-ol derivatives .

Mechanistic Insights

-

Cyclization : DFT studies on analogous systems indicate that iodocyclization proceeds via a spirocyclic intermediate, favoring 1,2-alkyl migration over 1,2-vinyl migration due to lower activation barriers (ΔG‡ = 11.82 kcal/mol vs. 19.23 kcal/mol) .

-

Substitution : The iodine atom’s electronegativity and leaving-group ability facilitate SNAr (nucleophilic aromatic substitution) mechanisms under basic conditions.

Comparative Reactivity

This compound demonstrates distinct reactivity compared to related halogenated indoles:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Bromo-1H-indol-6-ol | Slower substitution due to weaker C–Br bond polarization |

| 1H-indol-6-ol | Lacks iodine, limiting cross-coupling and cyclization |

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 4-Iodo-1H-indol-6-ol serves as a crucial building block for developing more complex indole derivatives. Its unique iodine and hydroxyl functional groups enable various chemical transformations, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Research has revealed that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies indicate that compounds related to indole derivatives, including this compound, demonstrate antimicrobial effects against various bacterial strains. For instance, derivatives with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anticancer Potential : The compound is under investigation for its anticancer properties. Research suggests that indole derivatives can influence cell signaling pathways involved in cancer progression, potentially leading to new therapeutic strategies .

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications in treating various diseases due to its interaction with specific molecular targets. The presence of the iodine atom enhances its binding affinity to biological targets, which could lead to the development of new drugs targeting diseases such as cancer and infections .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various indole derivatives, including those structurally related to this compound, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of indole derivatives demonstrated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. The mechanism involves modulation of apoptosis pathways, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Mécanisme D'action

The mechanism of action of 4-Iodo-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. For example, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological activities such as cell proliferation, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

1H-indol-6-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

4-Bromo-1H-indol-6-ol:

4-Chloro-1H-indol-6-ol: Contains a chlorine atom, which also affects its chemical properties and biological activities.

Uniqueness: 4-Iodo-1H-indol-6-ol is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for forming various derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

4-Iodo-1H-indol-6-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position and a hydroxyl group at the 6-position of the indole ring. These functional groups significantly influence its reactivity and interaction with biological targets. The compound's unique structure allows it to form various derivatives, enhancing its potential applications in medicinal chemistry.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors that are crucial in cellular signaling pathways. The iodine atom and hydroxyl group are essential for its binding affinity to these targets, leading to modulation of biological activities including:

- Cell Proliferation : Influencing the growth rates of various cell types.

- Apoptosis : Inducing programmed cell death in cancer cells.

- Immune Response : Modulating immune system functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria found promising results, suggesting its potential as an antibacterial agent.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Mild to Moderate |

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown effectiveness against several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells. The compound appears to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 20 |

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the antibacterial properties of this compound against multiple strains. Results indicated that it was particularly effective against Staphylococcus aureus, with an inhibition zone diameter exceeding 15 mm.

- Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells, with flow cytometry revealing an increase in apoptotic cells post-treatment.

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated indoles:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1H-indol-6-ol | Low | Moderate |

| 4-Bromo-1H-indol-6-ol | Moderate | High |

| 4-Chloro-1H-indol-6-ol | Low | Moderate |

The presence of iodine in this compound enhances its reactivity and biological activity compared to other halogenated derivatives.

Propriétés

IUPAC Name |

4-iodo-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWXUWTVKWLREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646335 | |

| Record name | 4-Iodo-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-40-1 | |

| Record name | 4-Iodo-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.